Ala-Ala-Phe-AMC
Description
Foundational Role of Fluorogenic Peptide Substrates in Protease Research
Fluorogenic peptide substrates are synthetic molecules designed to mimic the natural cleavage sites of proteases. cymitquimica.com They consist of a specific peptide sequence linked to a fluorescent molecule, often a coumarin (B35378) derivative like 7-amino-4-methylcoumarin (B1665955) (AMC). cymitquimica.compnas.org In their intact state, these substrates are typically non-fluorescent or exhibit very low fluorescence. iris-biotech.de The peptide sequence dictates the substrate's specificity for a particular protease or class of proteases.
When a protease recognizes and cleaves the amide bond between the peptide and the fluorophore, the fluorescent group is released, resulting in a significant increase in fluorescence intensity. pnas.orgiris-biotech.de This change in fluorescence can be readily measured over time, providing a direct and continuous assessment of enzyme kinetics. cymitquimica.comnih.gov This method is highly sensitive, precise, and rapid, making it ideal for high-throughput screening of potential protease inhibitors and for detailed kinetic studies. nih.govmdpi.com The versatility of this approach allows for the design of a vast array of substrates to probe the specificity of numerous proteases. pnas.org
Overview of H-Ala-Ala-Phe-AMC as a Key Protease Substrate in Enzymology
H-Ala-Ala-Phe-AMC, also known as L-Alanyl-L-Alanyl-L-Phenylalanine 7-Amido-4-Methylcoumarin, is a specific fluorogenic substrate widely used in enzymology. biosynth.com Its peptide sequence, Alanine-Alanine-Phenylalanine, makes it a primary substrate for chymotrypsin (B1334515) and chymotrypsin-like proteases, as well as for tripeptidyl peptidase II. krackeler.comsigmaaldrich.comsigmaaldrich.com The cleavage of the bond between the phenylalanine residue and the AMC group by these enzymes liberates the highly fluorescent AMC molecule. pnas.org
This substrate's utility lies in its ability to provide a straightforward and sensitive means to quantify the activity of these specific proteases. echelon-inc.com It has been instrumental in characterizing the enzymatic activity of various proteases and in screening for their inhibitors. The positively charged nature of the H-Ala-Ala-Phe-AMC molecule also influences its interaction with proteases. krackeler.com
Physicochemical Properties of H-Ala-Ala-Phe-AMC
The utility of H-Ala-Ala-Phe-AMC in biochemical assays is underpinned by its specific chemical and physical characteristics. These properties ensure its stability, solubility in appropriate solvents, and reliable performance as a fluorogenic substrate.
| Property | Value |
| CAS Number | 62037-41-6 biosynth.combiosynth.com |
| Molecular Formula | C25H28N4O5 biosynth.combiosynth.com |
| Molecular Weight | 464.51 g/mol biosynth.combiosynth.com |
| Appearance | White powder |
| Purity | ≥98% (TLC) krackeler.com or ≥99% (TLC) jk-sci.com |
| Solubility | Soluble in ethanol (B145695) (20 mg/mL) krackeler.com |
| Storage Temperature | 2-8 °C krackeler.com |
| Boiling Point | 831.00 °C biosynth.com |
| IUPAC Name | 2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N biosynth.combiosynth.com |
Chemical Synthesis of H-Ala-Ala-Phe-AMC
The synthesis of fluorogenic peptide substrates like H-Ala-Ala-Phe-AMC is a multi-step process that relies on established methods of peptide chemistry. A common strategy involves solid-phase peptide synthesis, often utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. pnas.org
This process typically begins with the attachment of the fluorogenic leaving group, in this case, a derivative of 7-amino-4-methylcoumarin (AMC), to a solid support. pnas.org Subsequently, the peptide chain is built step-by-step by sequentially adding the desired amino acids—in this case, Phenylalanine, then Alanine (B10760859), and finally another Alanine. Each amino acid is protected with an Fmoc group at its N-terminus, which is removed before the addition of the next amino acid in the sequence.
After the complete peptide chain is assembled on the solid support, the final step involves cleavage of the peptide from the support and removal of any remaining protecting groups. This releases the final product, H-Ala-Ala-Phe-AMC, which is then purified, typically by chromatography, to ensure high purity for use in sensitive enzymatic assays. krackeler.com
Mechanism of Action as a Fluorogenic Substrate
The functionality of H-Ala-Ala-Phe-AMC as a reporter of protease activity is based on the principle of fluorescence quenching and dequenching upon enzymatic cleavage.
Enzymatic Cleavage and Release of the Fluorophore
In the intact H-Ala-Ala-Phe-AMC molecule, the 7-amino-4-methylcoumarin (AMC) fluorophore is linked to the tripeptide via an amide bond. This conjugation significantly quenches the fluorescence of the AMC moiety. iris-biotech.de
Proteases with specificity for the Ala-Ala-Phe sequence, such as chymotrypsin, recognize and bind to the substrate. The enzyme then catalyzes the hydrolysis of the amide bond between the C-terminal phenylalanine residue and the AMC group. pnas.org This cleavage event liberates the free 7-amino-4-methylcoumarin. pnas.org
Fluorescence Generation and Detection
Once released from the peptide, the free AMC molecule exhibits strong fluorescence. iris-biotech.de The fluorescence of the liberated AMC can be detected using a fluorometer. Typically, AMC has an excitation maximum in the range of 340-380 nm and an emission maximum between 440-460 nm. echelon-inc.comcaymanchem.com The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the protease under the specific assay conditions. rndsystems.com This allows for the quantitative determination of enzyme kinetics and the screening of inhibitory compounds.
Applications in Biochemical Research
The specific properties of H-Ala-Ala-Phe-AMC make it a valuable tool in several areas of biochemical research, particularly in the study of proteases.
Studying Chymotrypsin and Chymotrypsin-like Proteases
H-Ala-Ala-Phe-AMC is a well-established and sensitive substrate for assaying the activity of chymotrypsin and other proteases with similar substrate specificity. krackeler.comechelon-inc.com For instance, research on the digestive proteinases of the Sunn pest, Eurygaster integriceps, utilized various substrates, including those for chymotrypsin, to identify the major proteolytic activities in the insect's salivary glands. Studies have also noted that while certain inhibitors can block the chymotrypsin-like activity on other substrates, they may not inhibit the hydrolysis of H-Ala-Ala-Phe-AMC, highlighting its utility in dissecting complex enzymatic activities.
Role in High-Throughput Screening and Drug Discovery
The fluorogenic nature of the H-Ala-Ala-Phe-AMC assay lends itself well to high-throughput screening (HTS) applications for the discovery of novel protease inhibitors. nih.gov The continuous and sensitive nature of the assay allows for the rapid testing of large libraries of chemical compounds to identify potential drug candidates that modulate the activity of chymotrypsin-like proteases. mdpi.com This is a critical step in the early stages of drug development for diseases where these proteases are implicated.
| Application | Protease Studied | Research Finding |
| Enzyme Characterization | Chymotrypsin, Tripeptidyl Peptidase II | Serves as a specific and sensitive fluorogenic substrate for quantifying enzymatic activity. krackeler.comsigmaaldrich.comsigmaaldrich.com |
| Inhibitor Screening | Chymotrypsin-like proteases | Used in high-throughput screening assays to identify potential inhibitors. nih.gov |
| Insect Physiology | Eurygaster integriceps digestive proteinases | Helped identify chymotrypsin-like activity as a major component of total proteolytic activity in the salivary glands. |
| Cellular Proteasome Studies | 20S Proteasome | The related substrate, Suc-Ala-Ala-Phe-AMC, is cleaved by the 20S Proteasome, indicating the utility of this peptide sequence in studying proteasomal activity. echelon-inc.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28N4O5 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C25H28N4O5/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32)/t15-,16-,20-/m0/s1 |
InChI Key |
FVRLYIFIDKXFHU-FTRWYGJKSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N |
sequence |
AAF |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications for H Ala Ala Phe Amc and Its Analogs
Principles of Solid-Phase Peptide Synthesis (SPPS) Applied to H-Ala-Ala-Phe-AMC Production
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing peptides like H-Ala-Ala-Phe-AMC for research and commercial purposes. dokumen.pub This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. dokumen.pub The most prevalent strategy for SPPS is Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. mdpi.com
The synthesis of C-terminally modified peptides such as H-Ala-Ala-Phe-AMC presents a unique challenge due to the difficulty of attaching the modifying group, in this case, 7-amino-4-methylcoumarin (B1665955) (AMC), to the resin. The amine group of AMC is poorly nucleophilic, making its direct acylation on the solid support inefficient. nih.gov To circumvent this, specialized resins and linkers have been developed. One effective strategy involves using resins pre-loaded with an amino acid-AMC derivative. formulationbio.com For instance, a resin with Fmoc-Phe-AMC already attached can serve as the starting point for the synthesis of H-Ala-Ala-Phe-AMC.
Alternatively, a bifunctional linker like 7-N-(Fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid (Fmoc-Aca-OH) can be attached to a standard resin, such as Wang resin. nih.govbiosyntan.de After the removal of the Fmoc group from this linker, the peptide chain is assembled on the newly exposed amino group using standard Fmoc-SPPS protocols. nih.govbiosyntan.de Upon completion of the peptide sequence, the crude peptide-7-aminocoumarin-4-acetic acid (peptide-ACA) conjugate is cleaved from the resin. This conjugate then undergoes a facile decarboxylation to yield the desired peptide-AMC. biosyntan.de
The general cycle for SPPS of H-Ala-Ala-Phe-AMC using Fmoc chemistry is as follows:
Starting Material : The synthesis begins with a solid support, typically a polystyrene-based resin, functionalized with a linker suitable for releasing the final peptide amide. For H-Ala-Ala-Phe-AMC, this could be a Rink amide resin or a pre-loaded Fmoc-Phe-AMC resin.
Deprotection : The Fmoc protecting group on the terminal amino acid (or linker) is removed using a mild base, commonly a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.net
Activation and Coupling : The next amino acid in the sequence (e.g., Fmoc-Ala-OH) is activated to form a reactive species. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with an additive like N-hydroxybenzotriazole (HOBt). researchgate.netmdpi.com The activated amino acid is then coupled to the deprotected N-terminus of the resin-bound peptide. A five-fold excess of the amino acid and coupling reagents is often used to ensure the reaction goes to completion. researchgate.net
Washing : After each deprotection and coupling step, the resin is thoroughly washed with a solvent like DMF to remove excess reagents and by-products. researchgate.net
Chain Elongation : This cycle of deprotection, coupling, and washing is repeated for each amino acid (Alanine, then another Alanine) until the full peptide sequence is assembled.
Final Cleavage and Deprotection : Once the peptide chain is complete, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and any permanent side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a strong acid cocktail, most commonly 95% trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. nih.govresearchgate.net
Purification : The crude peptide is precipitated, lyophilized, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net
Table 1: Key Reagents in the SPPS of H-Ala-Ala-Phe-AMC
| Reagent Class | Example(s) | Function |
| Solid Support/Resin | Rink Amide Resin, Wang Resin, Pre-loaded Fmoc-Phe-AMC Resin | Insoluble support for peptide assembly. nih.govresearchgate.net |
| Temporary Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the α-amino group of amino acids; removed by base. mdpi.com |
| Deprotection Agent | 20% Piperidine in DMF | Removes the Fmoc group. researchgate.net |
| Coupling/Activating Agents | HBTU, HATU, DIC, HOBt | Facilitate the formation of the peptide bond. researchgate.netmdpi.com |
| Cleavage Reagent | Trifluoroacetic Acid (TFA) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. nih.gov |
| Scavengers | Water, Triisopropylsilane (TIS) | Quench reactive cations generated during cleavage to prevent side reactions. nih.gov |
Design and Synthetic Routes for H-Ala-Ala-Xxx-AMC Derivatives to Probe Enzyme Specificity
To investigate the substrate specificity of proteases, medicinal chemists synthesize libraries of substrate analogs where specific amino acid residues are systematically varied. The H-Ala-Ala-Xxx-AMC scaffold is an excellent platform for this purpose, particularly for studying the P1 site specificity of chymotrypsin-like enzymes, which preferentially cleave after large hydrophobic residues. researchgate.net By replacing the P1 phenylalanine (Phe) with other natural or unnatural amino acids (represented by "Xxx"), researchers can determine how changes in side-chain structure, hydrophobicity, and aromaticity affect the rate of enzymatic cleavage.
A notable study synthesized and analyzed a series of H-Ala-Ala-Xxx-AMC substrates to probe the specificity of chymotrypsin (B1334515). researchgate.net In this research, the P1 residue "Xxx" was varied to include not only Phenylalanine (Phe) and Leucine (Leu) but also the unnatural amino acids cyclohexylalanine (Cha) and 2-amino-4-ethylhexanoic acid (AEH). researchgate.net These analogs were prepared using a liquid-phase synthesis methodology, which, while different from SPPS, involves similar principles of peptide bond formation and purification. The synthesis involved condensing Boc-protected amino acids (Boc-Ala-OH and Boc-Xxx-OH) sequentially with AMC, followed by purification. mdpi.com
The key findings from analyzing these derivatives were:
Phenylalanine (Phe) : The substrate containing phenylalanine (H-Ala-Ala-Phe-AMC) exhibited the highest specificity for chymotrypsin. researchgate.net This confirms the enzyme's strong preference for aromatic residues at the P1 position.
Cyclohexylalanine (Cha) : This unnatural amino acid has a bulky, hydrophobic cyclohexyl group. The H-Ala-Ala-Cha-AMC substrate showed significant, though lower, reactivity with chymotrypsin, indicating that while aromaticity is preferred, a large hydrophobic side chain is also effectively recognized by the enzyme's S1 pocket. researchgate.net
2-Amino-4-ethylhexanoic acid (AEH) : This branched, aliphatic amino acid was also tested. The corresponding substrate was cleaved by chymotrypsin, but less efficiently than the Phe or Cha analogs, demonstrating that the specific shape and size of the hydrophobic side chain are critical for optimal binding and catalysis. researchgate.net
Leucine (Leu) : As a smaller, branched-chain hydrophobic amino acid, leucine-containing substrates are generally less preferred by chymotrypsin compared to larger aromatic or alicyclic residues. researchgate.net
These studies demonstrate that the substrate specificity of chymotrypsin is influenced by a combination of hydrophobicity, aromaticity, and the structural expanse of the amino acid side chain at the P1 position. researchgate.net The synthesis of such derivatives is invaluable for mapping the active site preferences of proteases and for designing highly selective substrates or inhibitors.
Table 2: H-Ala-Ala-Xxx-AMC Analogs for Probing Chymotrypsin Specificity
| P1 Residue (Xxx) | Structure of Xxx Side Chain | Key Feature | Impact on Chymotrypsin Specificity |
| Phenylalanine (Phe) | -CH₂-Ph | Aromatic, Hydrophobic | Highest specificity; optimal fit for S1 pocket. researchgate.net |
| Cyclohexylalanine (Cha) | -CH₂-C₆H₁₁ | Alicyclic, Highly Hydrophobic | High specificity, indicating tolerance for large non-aromatic hydrophobic groups. researchgate.net |
| Leucine (Leu) | -CH₂-CH(CH₃)₂ | Branched Aliphatic, Hydrophobic | Lower specificity compared to Phe and Cha. researchgate.net |
| 2-Amino-4-ethylhexanoic acid (AEH) | -CH(CH₂CH₃)₂ | Branched Aliphatic, Hydrophobic | Lower specificity, highlighting the importance of side-chain shape. researchgate.net |
Chemical Derivatization Approaches for Modifying H-Ala-Ala-Phe-AMC and Related Fluorophores for Research Purposes
Beyond simple amino acid substitution, H-Ala-Ala-Phe-AMC and its underlying fluorophore can be chemically modified to create sophisticated research tools. These derivatizations can alter the substrate's fluorescent properties, enable its use in different assay formats, or convert it into an enzyme inhibitor.
Fluorescence Resonance Energy Transfer (FRET) Substrates: A common modification is the creation of FRET-based substrates. In this design, the peptide is labeled at two different positions with a matched fluorophore-quencher pair. iris-biotech.de For example, a fluorophore like EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) can be incorporated at one end of the peptide, while a quencher molecule like DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) is attached to a side chain at another position. iris-biotech.de In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. Upon proteolytic cleavage between the FRET pair, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. nih.gov This can be achieved during SPPS by using pre-derivatized amino acid building blocks, such as Fmoc-Glu(EDANS)-OH or Fmoc-Lys(DABCYL)-OH. iris-biotech.de
Alternative Fluorophores: While AMC is widely used, it has limitations, such as excitation in the ultraviolet range, which can lead to background interference from other biological molecules. biosyntan.de To overcome this, substrates can be synthesized with alternative fluorophores that have more red-shifted excitation and emission wavelengths. Rhodamine 110 (Rh110) is a popular alternative that offers up to 300-fold higher sensitivity compared to AMC in some assays. biosyntan.de Similar to AMC, peptide-Rh110 substrates are synthesized, and cleavage liberates the highly fluorescent Rh110 dye.
Derivatization for Inhibition: The H-Ala-Ala-Phe-AMC scaffold can be modified to convert it from a substrate into an enzyme inhibitor. This is often done by replacing the C-terminal AMC group with a reactive "warhead" that can form a covalent bond with a key residue in the enzyme's active site. Common warhead moieties include aldehydes, chloromethyl ketones, and fluoromethyl ketones. bachem.com These groups are electrophilic and react with nucleophilic residues like serine or cysteine in the protease active site, leading to irreversible inhibition.
Modifications for Solubility and Stability: The peptide backbone itself can be modified to enhance properties like solubility or resistance to degradation. The N-terminus of the peptide can be acetylated to neutralize its charge and mimic the native protein structure, which can increase stability against exopeptidases. biosynth.com Furthermore, non-natural amino acids can be incorporated not just for probing specificity but also to introduce specific structural constraints or to replace oxidation-prone residues like methionine with stable analogs like norleucine. bachem.com
Table 3: Chemical Modifications of Peptide-Fluorophore Substrates
| Modification Type | Approach | Purpose | Example |
| FRET System | Incorporate a fluorophore and a quencher into the peptide sequence. | Creates a ratiometric or "turn-on" fluorescence signal upon cleavage, often with a higher signal-to-noise ratio. iris-biotech.de | Peptide labeled with EDANS (fluorophore) and DABCYL (quencher). iris-biotech.de |
| Alternative Fluorophore | Replace AMC with a dye having different spectral properties. | Improve sensitivity and reduce background interference by using visible-light excitable dyes. biosyntan.de | Rhodamine 110 (Rh110) based substrates. biosyntan.de |
| Inhibitor Conversion | Replace the AMC group with a reactive electrophilic "warhead". | To create irreversible inhibitors for studying enzyme function or for therapeutic potential. bachem.com | C-terminal modification with a fluoromethyl ketone (FMK) group. bachem.com |
| N-Terminal Acetylation | Add an acetyl group to the N-terminal amine. | Increases peptide stability against enzymatic degradation and mimics the native protein structure. biosynth.com | Ac-Ala-Ala-Phe-AMC. |
| Biotinylation | Attach a biotin (B1667282) molecule, often via a lysine (B10760008) side chain. | Enables immobilization on streptavidin-coated surfaces for use in binding assays or affinity purification. formulationbio.com | H-Ala-Ala-Lys(Biotin)-Phe-AMC. |
Enzymatic Reaction Kinetics and Mechanistic Investigations of H Ala Ala Phe Amc Hydrolysis
Characterization of Proteolytic Cleavage Mechanisms of H-Ala-Ala-Phe-AMC
The hydrolysis of H-Ala-Ala-Phe-AMC is a key reaction for assaying certain proteolytic enzymes. The cleavage of the amide bond between the phenylalanine residue and the AMC group by a protease releases the AMC molecule, which is fluorescent. This allows for real-time monitoring of enzymatic activity.
The substrate is particularly useful for enzymes with chymotrypsin-like activity, which preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues like phenylalanine. researchgate.net For instance, α-chymotrypsin catalyzes the hydrolysis of H-Ala-Ala-Phe-AMC. researchgate.netnih.gov The active site of the protease, such as the serine in serine proteases, attacks the amide bond, leading to the release of AMC.
However, the specificity of cleavage can vary. While some enzymes, like certain endopeptidases, directly cleave the Phe-AMC bond, others might cleave at different positions. For example, an enzyme with alanine (B10760859) specificity could potentially cleave after one of the alanine residues, producing intermediates like Ala-Phe-AMC or Phe-AMC. pnas.org These intermediates could then be acted upon by aminopeptidases, which would also result in the release of free AMC. pnas.org To distinguish between these activities, researchers often use specific inhibitors. For example, the use of 1,10-phenanthroline, an aminopeptidase (B13392206) inhibitor, can help confirm that the primary cleavage is at the Phe-AMC bond by a chymotrypsin-like endopeptidase. pnas.org
Determination of Michaelis-Menten Kinetic Parameters for H-Ala-Ala-Phe-AMC Hydrolysis (e.g., Km, Vmax, kcat)
The kinetics of H-Ala-Ala-Phe-AMC hydrolysis are often characterized using the Michaelis-Menten model, which provides key parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat). These parameters are crucial for understanding the efficiency and substrate affinity of an enzyme.
For the hydrolysis of H-Ala-Ala-Phe-AMC by α-chymotrypsin, kinetic studies have been performed under various conditions. In one study, the Km was determined to be 0.5 mM and kcat was 0.83 s⁻¹. bose.res.in Another study reported a Km of (7.9 ± 0.39) x 10⁻⁵ M for α-chymotrypsin with the substrate. nih.gov
The hydrolysis of the related substrate, Suc-Ala-Ala-Phe-AMC, by neprilysin (NEP) showed a Km of 36.5 µM, a kcat of 1.4 s⁻¹, and a catalytic efficiency (kcat/Km) of 3.8x10⁴ M⁻¹·s⁻¹. nih.gov In studies with extracellular peptidases in subsurface sediments, the hydrolysis of alanine-alanine-phenylalanine–7-amido-4-methylcoumarin (AAF-AMC) was among the fastest, with estimated Vmax values ranging from 40 to 3,400 nmol g⁻¹ sediment h⁻¹ and Km values ranging from 36.1 µM to 1,310 µM. asm.org
The following table provides a summary of kinetic parameters for the hydrolysis of H-Ala-Ala-Phe-AMC and related substrates by different enzymes.
| Enzyme | Substrate | Km | Vmax | kcat | kcat/Km | Reference |
| α-Chymotrypsin | Ala-Ala-Phe-AMC | 0.5 mM | - | 0.83 s⁻¹ | - | bose.res.in |
| α-Chymotrypsin | This compound | (7.9 ± 0.39)x10⁻⁵ M | 0.060 ± 0.003 µM/s | - | - | nih.gov |
| Neprilysin (NEP) | Suc-Ala-Ala-Phe-AMC | 36.5 µM | - | 1.4 s⁻¹ | 3.8x10⁴ M⁻¹·s⁻¹ | nih.gov |
| Human Prolyl Oligopeptidase | AlaAlaAla-AMC | 1563.0 (±220) µM | - | 10.90 (±0.31) s⁻¹ | 6.9 (±1) mM⁻¹s⁻¹ | uni-halle.de |
| Extracellular Peptidases | AAF-AMC | 36.1 - 1,310 µM | 40 - 3,400 nmol g⁻¹ sediment h⁻¹ | - | - | asm.org |
Influence of Environmental Factors on H-Ala-Ala-Phe-AMC Enzymatic Hydrolysis Rates (e.g., temperature)
Environmental factors, particularly temperature, can significantly impact the rate of enzymatic hydrolysis of H-Ala-Ala-Phe-AMC. Generally, enzyme activity increases with temperature up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid decrease in activity. researchgate.net
For α-chymotrypsin, studies have investigated the effect of temperature on its catalytic activity with H-Ala-Ala-Phe-AMC. One study found an optimum catalytic efficiency at 308K (35°C). researchgate.net As the temperature increased towards this optimum, the flexibility of the enzyme also increased, which is thought to be essential for its function. researchgate.net Beyond the optimal temperature, the catalytic efficiency is expected to decrease. researchgate.net
The rate of hydrolysis is also influenced by pH. For a chymostatin-sensitive endopeptidase that cleaves Suc-Ala-Ala-Phe-AMC, optimal activity was observed in the pH range of 7.5-8.1, with significantly reduced activity below pH 6 or above pH 9. pnas.org
The following table summarizes the effect of temperature on the catalytic efficiency of α-chymotrypsin with H-Ala-Ala-Phe-AMC.
| Temperature (K) | Catalytic Efficiency (kcat/Km) | Reference |
| 278 | Lower than optimum | researchgate.net |
| 308 | Optimum | researchgate.net |
| 338 | Lower than optimum | researchgate.net |
Effects of Enzyme Modifications and Chemical Agents on H-Ala-Ala-Phe-AMC Catalytic Activity
The catalytic activity of enzymes that hydrolyze H-Ala-Ala-Phe-AMC can be modulated by enzyme modifications and the presence of chemical agents. These agents can either enhance or inhibit the enzymatic reaction.
Covalent modification of an enzyme can alter its function. For example, treating α-chymotrypsin with formalin, a covalent cross-linker, leads to a reduction in its catalytic activity towards H-Ala-Ala-Phe-AMC. researchgate.netnih.gov The extent of this reduction is dependent on the concentration of formalin used, with higher concentrations causing greater inhibition. researchgate.netnih.gov Despite the reduced activity, molecular docking studies suggest that this modification does not change the binding behavior of the substrate at the active site. researchgate.netnih.gov
Specific inhibitors can also significantly affect the hydrolysis of H-Ala-Ala-Phe-AMC. Chymostatin (B1668925), a known inhibitor of chymotrypsin-like enzymes, has been shown to inhibit the hydrolysis of Suc-Ala-Ala-Phe-AMC in a dose-dependent manner. pnas.org In one study, chymostatin at a concentration of 100 µg/ml (0.17 mM) resulted in almost complete inhibition of the enzyme activity. pnas.org Other inhibitors like diisopropyl fluorophosphate (B79755) also inhibit the endopeptidase that cleaves Suc-Ala-Ala-Phe-AMC. pnas.org
Interestingly, some inhibitors have differential effects. For instance, Ala-Ala-Phe-chloromethyl (CH2Cl) was found to inhibit the chymotrypsin-like activity of proteasomes when assayed with a different substrate (Suc-Leu-Leu-Val-Tyr-AMC), but it did not inhibit the hydrolysis of this compound.
The following table presents data on the effect of formalin on the kinetic parameters of α-chymotrypsin.
| Formalin Concentration (%) | Km (M) | Vmax (µM/s) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Control | (7.9 ± 0.39)×10⁻⁵ | 0.060 ± 0.003 | - | nih.gov |
| 1 | - | - | Reduced | nih.gov |
| 2 | - | - | Further Reduced | nih.gov |
| 4 | - | - | Significantly Reduced | nih.gov |
Applications of H Ala Ala Phe Amc in Protease Activity Profiling and Inhibitor Discovery
Methodologies for Quantitative Protease Activity Assays Utilizing H-Ala-Ala-Phe-AMC
Quantitative protease activity assays are fundamental to understanding enzyme kinetics, inhibitor efficacy, and biological function. H-Ala-Ala-Phe-AMC serves as a versatile substrate for various proteases, enabling the quantification of their enzymatic activity through the detection of liberated AMC. The rate of fluorescence increase is directly proportional to the rate of substrate hydrolysis and, consequently, the concentration of the active enzyme.
H-Ala-Ala-Phe-AMC is widely employed as a substrate for several serine proteases.
Chymotrypsin (B1334515): Fluorometric assay kits utilize synthetic substrates like those based on the AMC fluorophore to enable the kinetic measurement of chymotrypsin activity in cellular and tissue lysates abcam.cn. The assay involves an activator that cleaves chymotrypsinogen to its active form, which then hydrolyzes the non-fluorescent substrate, releasing a stable fluorophore . The inclusion of a selective chymotrypsin inhibitor allows for the differentiation of specific chymotrypsin activity from that of other non-specific proteases .
Tripeptidyl Peptidase-1 (TPP1): The enzymatic activity of TPP1, a lysosomal serine protease, can be fluorometrically measured using H-Ala-Ala-Phe-AMC. In a study involving human embryonic stem cells (hESCs), TPP1 activity was determined by incubating cell lysates with the substrate. The reaction, carried out at 37°C in an acetate buffer (pH 4.0), was stopped, and the fluorescence of the released AMC was measured biorxiv.org. This method allows for the quantification of TPP1 activity, which is crucial in studying related pathologies like CLN2 disease biorxiv.org.
| Parameter | Value |
| Substrate | H-Ala-Ala-Phe-AMC |
| Enzyme Source | hESC line lysates |
| Substrate Concentration | 62.5 µM |
| Incubation Time | 20 hours |
| Temperature | 37°C |
| Buffer | Acetate buffer (pH 4.0) |
| Stop Solution | 0.5 M EDTA (pH 12.0) |
| Data from a study on TPP1 enzyme activity in human embryonic stem cells biorxiv.org. |
Tripeptidyl Peptidase II (TPP II): The kinetic characteristics of TPP II, a large subtilisin-like serine protease, have been investigated using the chromogenic substrate analog Ala-Ala-Phe-pNA. Studies on the pH dependence of TPP II catalysis revealed a bell-shaped profile for kcatapp/KM, which is attributed to the deprotonation of the N-terminal amino group of the substrate at higher pH values researchgate.net. These findings provide valuable insights into the active site features of TPP II, which can aid in the design of efficient inhibitors researchgate.net.
The general principle of using fluorogenic substrates can be applied to measure the activity of various lysosomal hydrolases in living cells. This involves the addition of an artificial substrate to the cell culture medium, which is then taken up by the cells and transported to the lysosomes. Cleavage of the substrate by the resident hydrolases within the acidic environment of the lysosome results in the release of a fluorescent reporter, allowing for the quantification of enzymatic activity nih.gov. This methodology is crucial for studying lysosomal function and its role in various diseases nih.gov.
H-Ala-Ala-Phe-AMC is a substrate for tripeptide aminopeptidases glpbio.combachem.com. Furthermore, libraries of fluorogenic substrates containing a variety of natural and unnatural amino acids are powerful tools for profiling the activity of specific aminopeptidases in complex biological samples like cell lysates nih.gov. For instance, such a library was used to reliably measure the activity of aminopeptidase (B13392206) N (APN) in human, pig, and rat kidney lysates. The resulting substrate specificity profile, or "fingerprint," can provide information about a single enzyme even in the presence of other proteases with overlapping specificities nih.gov. A related compound, H-Ala-AMC, has been identified as a substrate for aminopeptidase M bachem.com.
Elucidation of Protease Substrate Specificity Profiles Using H-Ala-Ala-Phe-AMC and its Analogs
Understanding the substrate specificity of a protease is crucial for designing selective inhibitors and probes. Combinatorial libraries of fluorogenic peptide substrates, including those based on AMC and the related 7-amino-4-carbamoylmethylcoumarin (ACC), have been instrumental in rapidly profiling the specificity of a wide array of proteases nih.govnih.gov. These libraries consist of a multitude of peptides with varying amino acid sequences, allowing for the systematic evaluation of preferences at different positions relative to the cleavage site (P1, P2, P3, etc.).
By incubating a protease with such a library and measuring the fluorescence generated from the cleavage of each substrate, a detailed specificity profile can be constructed nih.gov. This approach has been successfully used to characterize the substrate preferences of numerous serine and cysteine proteases, providing a "pharmacophoric portrayal" that aids in the development of targeted therapeutics nih.govnih.gov. For example, a 722-member library of fluorogenic substrates was used to profile the specificities of 13 serine proteases and 11 papain-like cysteine proteases researchgate.net.
| Protease Family | Examples Profiled with Fluorogenic Libraries |
| Serine Proteases | Thrombin, Plasmin, Factor Xa, uPA, tPA, Granzyme B, Trypsin, Chymotrypsin, Human Neutrophil Elastase nih.gov |
| Cysteine Proteases | Papain, Cruzain nih.gov |
| Examples of proteases whose substrate specificities have been determined using combinatorial fluorogenic substrate libraries. |
High-Throughput Screening and Development of Protease Inhibitors and Modulators
The quest for novel protease inhibitors is a major focus of drug discovery. High-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify potential drug candidates. Fluorescence-based assays are a dominant method in HTS due to their sensitivity and amenability to automation nih.gov.
Fluorogenic substrates like H-Ala-Ala-Phe-AMC are well-suited for HTS applications. In a typical inhibitor screening assay, the protease, the fluorogenic substrate, and a compound from the library are incubated together. A decrease in the rate of fluorescence generation compared to a control without the compound indicates that the compound is an inhibitor of the protease. This method has been widely applied to identify inhibitors for various proteases, which are common targets in drug discovery campaigns nih.gov.
Investigations into Proteolytic Pathways and Cellular Mechanisms using H-Ala-Ala-Phe-AMC
Beyond in vitro assays, H-Ala-Ala-Phe-AMC and its derivatives are valuable tools for studying proteolytic pathways and cellular mechanisms in more complex biological systems.
A derivative of H-Ala-Ala-Phe-AMC, Ala-Ala-Phe-chloromethylketone, has been used to investigate the accumulation of polyubiquitylated proteins, a process intricately linked to cellular proteolytic pathways sigmaaldrich.com. This research helps to elucidate the roles of specific proteases in protein degradation and turnover.
Furthermore, H-Ala-Ala-Phe-AMC has been instrumental in studying the cellular mechanisms of diseases associated with protease dysfunction. For instance, it was used to measure TPP1 enzyme activity in a human stem cell model of CLN2 disease, a fatal neurodegenerative disorder caused by TPP1 deficiency. This cellular model allows for the investigation of disease pathophysiology and the testing of potential therapeutic interventions biorxiv.org.
| Application | Compound | Research Focus |
| Proteolytic Pathway Investigation | Ala-Ala-Phe-chloromethylketone | Accumulation of polyubiquitylated proteins sigmaaldrich.com |
| Cellular Mechanism of Disease | H-Ala-Ala-Phe-AMC | TPP1 enzyme activity in a CLN2 disease model biorxiv.org |
| Examples of H-Ala-Ala-Phe-AMC and its derivatives used in cellular studies. |
Biophysical and Computational Approaches to H Ala Ala Phe Amc Interactions
Structural Analysis of Enzyme-H-Ala-Ala-Phe-AMC Complexes
Understanding the three-dimensional arrangement of H-Ala-Ala-Phe-AMC within the active site of an enzyme is fundamental to elucidating the mechanisms of substrate recognition and catalysis. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques that provide high-resolution structural insights into these interactions.
One notable study focused on the F1 aminopeptidase (B13392206) from the archaeon Thermoplasma acidophilum, a serine peptidase that cleaves fluorogenic substrates like H-Ala-Ala-Phe-AMC. nih.gov The crystal structure of F1 was solved at 1.8 Å resolution, revealing a two-domain protein with a catalytic triad (B1167595) (Ser105, His271, and Asp244) located within a cavity accessible only through a narrow opening. nih.gov While the catalytic residues are characteristic of serine proteases, their spatial arrangement differs from that of enzymes like trypsin and subtilisin. nih.gov The structure, solved with and without bound inhibitors, sheds light on the N-terminal recognition of substrates and the catalytic activation mechanism. nih.gov The enzyme's active site is tailored to accommodate specific substrates, excluding those with charged or polar residues in the P1 position. nih.gov
In another example, the crystal structure of human tissue kallikrein 7 (hK7), a serine proteinase involved in skin desquamation, was determined at atomic resolution in complex with an inhibitor analogous to the H-Ala-Ala-Phe peptide, succinyl-Ala-Ala-Pro-Phe-chloromethyl ketone. pnas.org The structure reveals a unique S1 pocket that preferentially binds tyrosine residues at the P1 position, though it also accommodates phenylalanine. pnas.org These structural studies provide a static yet detailed snapshot of how the peptide portion of H-Ala-Ala-Phe-AMC or similar substrates fits into the enzyme's active site, highlighting the specific interactions that govern substrate specificity.
Molecular Modeling and Docking Studies of H-Ala-Ala-Phe-AMC with Target Enzymes
Molecular modeling and docking simulations complement experimental structural data by providing a dynamic view of the enzyme-substrate interactions and predicting binding affinities. These computational approaches are particularly useful for understanding how modifications to either the enzyme or the substrate affect their interaction.
Docking studies of H-Ala-Ala-Phe-AMC with α-chymotrypsin, a well-characterized serine protease, have been performed to understand the impact of chemical modifications on the enzyme's catalytic activity. frontiersin.org In one study, the effect of formalin, a preservative, on α-chymotrypsin was investigated. frontiersin.orgresearchgate.net Molecular docking simulations predicted that even after modification of key residues by formalin, the substrate H-Ala-Ala-Phe-AMC could still bind to the catalytic triad (His-57, Asp-102, and Ser-195) within the hydrophobic S1 pocket. frontiersin.orgresearchgate.net The analysis suggested a stable enzyme-substrate complex formation, but the reduced catalytic activity was attributed to the disruption of the proton transfer cascade necessary for catalysis due to cross-linking of serine and histidine residues by formalin. frontiersin.org
These computational models are built using the three-dimensional structures of the enzyme, often obtained from the Protein DataBank, and the ligand, which can be generated using software like OMEGA2. uq.edu.au Docking programs such as GOLD are then used to predict the most favorable binding poses of the substrate within the enzyme's active site. uq.edu.au Such studies have been instrumental in rational drug design and in understanding the specificity of proteases. For instance, modeling of the prolyl oligopeptidase from Trypanosoma cruzi (POP Tc80) helped to rationalize its substrate specificity. nih.gov While POP Tc80 was found to cleave some substrates containing alanine (B10760859), its primary specificity is for proline-containing substrates. nih.gov
Spectroscopic Techniques for Real-Time Monitoring of H-Ala-Ala-Phe-AMC Cleavage and Fluorescence
The primary application of H-Ala-Ala-Phe-AMC lies in its use as a fluorogenic substrate for monitoring enzyme kinetics in real-time. The cleavage of the Phe-AMC bond by a protease leads to the release of free AMC, which has distinct spectroscopic properties compared to the conjugated peptide.
Upon excitation, typically around 360-380 nm, the intact H-Ala-Ala-Phe-AMC peptide shows minimal fluorescence. pnas.orgechelon-inc.com However, the free AMC molecule, released upon hydrolysis, exhibits strong fluorescence emission at approximately 440-460 nm. acs.orgechelon-inc.com This shift and increase in fluorescence intensity can be monitored continuously using a spectrofluorometer, providing a direct measure of the rate of the enzymatic reaction. acs.orgnih.gov
This technique is widely used to determine key kinetic parameters of enzymes, such as the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat). biorxiv.orgnih.gov For example, the temperature-dependent kinetics of α-chymotrypsin were studied by monitoring the hydrolysis of H-Ala-Ala-Phe-AMC. biorxiv.org The absorbance of the product, 7-amido-4-methylcoumarin, was monitored at 370 nm to calculate the initial velocity of the reaction at different substrate concentrations and temperatures. biorxiv.org These data were then used to construct a Lineweaver-Burk plot to determine the kinetic parameters. biorxiv.org
The sensitivity of fluorescence spectroscopy makes it possible to perform assays with low concentrations of enzyme and substrate. nih.gov Furthermore, advanced techniques like time-resolved fluorescence anisotropy can provide insights into the local environment of the fluorophore and the rotational dynamics of the enzyme-substrate complex. frontiersin.orgbiorxiv.org
Below is a table summarizing the spectroscopic properties of H-Ala-Ala-Phe-AMC and its cleavage product, AMC, which are fundamental to its use in enzyme assays.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Feature |
| H-Ala-Ala-Phe-AMC (intact) | ~325-380 acs.orgpnas.orgfrontiersin.orgechelon-inc.com | Quenched/Low Fluorescence | Non-fluorescent substrate |
| 7-amido-4-methylcoumarin (AMC) (cleaved) | ~345-380 acs.orgnih.govnih.gov | ~440-460 acs.orgechelon-inc.comnih.gov | Highly fluorescent product |
This table is interactive. You can sort the columns by clicking on the headers.
The following table presents kinetic data for the hydrolysis of H-Ala-Ala-Phe-AMC and its succinylated form by various enzymes, illustrating the utility of this substrate in characterizing enzyme activity.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| α-Chymotrypsin | Ala-Ala-Phe-AMC | 20-200 (concentration range) biorxiv.org | - | - |
| AaCHYMO | Suc-Ala-Ala-Phe-AMC | 83.16 biorxiv.org | 0.92 biorxiv.org | 11,087 biorxiv.org |
| Human Chymotrypsin (B1334515) | Suc-Ala-Ala-Phe-AMC | 30.0 biorxiv.org | 8.38 biorxiv.org | 279,724 biorxiv.org |
| Bovine Chymotrypsin | Suc-Ala-Ala-Phe-AMC | 48.44 biorxiv.org | 100.3 biorxiv.org | 2,069,915 biorxiv.org |
| TPP1 (deglycosylated) | This compound | ~200-400 nih.gov | ~20-30 nih.gov | - |
| TPP1 (glycosylated) | This compound | ~200-400 nih.gov | ~15-25 nih.gov | - |
This table is interactive. You can sort the columns by clicking on the headers.
Innovative Research Paradigms and Future Directions for H Ala Ala Phe Amc
Applications in Molecular Computing and Enzymatic Logic Gate Design
The predictable hydrolysis of fluorogenic substrates like H-Ala-Ala-Phe-AMC by specific enzymes has been ingeniously harnessed to create biochemical information processing systems. These systems utilize the concentrations of molecules as inputs and the resulting fluorescent output as the readable result, mimicking the logic of electronic computers at a molecular level.
Design and Implementation of Arithmetic Operations based on H-Ala-Ala-Phe-AMC Hydrolysis
Researchers have successfully designed enzymatic reaction networks capable of performing fundamental arithmetic operations. biosynth.combiosynth.com By immobilizing enzymes in hydrogel beads, scientists can create modular "hardware" for these molecular computers. biosynth.com In these systems, the concentrations of substrates or inhibitors act as inputs, and the fluorescence intensity of liberated AMC serves as the output. biosynth.combiosynth.com
A clear example is the construction of a multiplication motif . This was achieved using a reactor containing two different enzymes, chymotrypsin (B1334515) and aminopeptidase (B13392206), which act sequentially. biosynth.combiosynth.com Chymotrypsin first cleaves a substrate to produce an intermediate peptide, which is then consumed by aminopeptidase to finally release the fluorescent AMC molecule. biosynth.combiosynth.com The resulting fluorescence intensity is proportional to the product of the activities of the two enzymes, which can be controlled by the input concentrations of their respective inhibitors. biosynth.com
Similarly, a subtraction motif has been demonstrated. This setup involves two reactors in series containing chymotrypsin and trypsin, respectively, acting on the same substrate (Suc-Ala-Ala-Pro-Phe-Arg-AMC). biosynth.com Trypsin's activity produces a fluorescent signal, while chymotrypsin cleaves the substrate into non-fluorescent fragments. biosynth.com By passing the substrate through the chymotrypsin reactor before it reaches the trypsin reactor, the final fluorescent output is effectively reduced, performing a subtraction operation. biosynth.combiosynth.com These enzymatic networks showcase how the specific cleavage of AMC-containing peptides can be arranged to execute computational functions.
Continuous Flow Reactor Systems for Enzymatic Information Processing
To maintain the out-of-equilibrium conditions necessary for continuous computation and to create stable, dynamic systems, researchers employ continuous flow reactors, such as the Continuous Stirred-Tank Reactor (CSTR). biosynth.com These reactors allow for the constant supply of substrates and inhibitors and the removal of products, enabling the system to reach a dynamic steady-state rather than simply proceeding to completion as it would in a batch reaction. biosynth.com
A microfluidic flow setup, a type of CSTR, was used to study the cleavage of Ala-Ala-Phe-AMC (AAPF-AMC) by the enzyme α-chymotrypsin under the influence of a photoswitchable inhibitor. By irradiating the reactor with UV and blue light, the inhibitor could be reversibly switched between active and inactive states. This precise, light-based control over the enzymatic reaction rate within the flow system generated an ultrasensitive, switch-like response in the AMC fluorescence output. This demonstrates a sophisticated level of control over enzymatic information processing, where light signals can be filtered and converted into sharp, digital-like biochemical outputs. The use of these continuous flow systems is crucial for building robust and programmable enzymatic networks that can function as complex logic gates. biosynth.com
Exploration of H-Ala-Ala-Phe-AMC in the Context of Specific Protein-Ligand and Protein-Protein Interactions
H-Ala-Ala-Phe-AMC is extensively used as a probe to investigate the interactions between enzymes and their substrates (protein-ligand interactions) and to study how these interactions are influenced by other molecules or proteins (protein-protein interactions). One vendor notes its utility as a research tool for studying ligand-receptor interactions, including its binding to the extracellular domain of the human α2δ1 calcium channel. biosynth.com
A primary application is the detailed characterization of protease kinetics. For instance, a study on α-chymotrypsin (CHT) used H-Ala-Ala-Phe-AMC to determine how temperature affects the enzyme's catalytic efficiency. glpbio.com The kinetic parameters were calculated at various temperatures, revealing that the enzyme's catalytic efficiency (kcat/Km) peaked at an optimal temperature of 308K (35°C). glpbio.com
Table 1: Temperature-Dependent Kinetic Parameters of α-Chymotrypsin with H-Ala-Ala-Phe-AMC Substrate
This table presents the kinetic constants (Km, kcat) and catalytic efficiency (kcat/Km) for the hydrolysis of H-Ala-Ala-Phe-AMC by α-chymotrypsin at different temperatures. Data sourced from a study on enzyme loop dynamics. glpbio.com
| Temperature (K) | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| 278 | 142.0 ± 1.5 | 0.08 ± 0.01 | 563 |
| 288 | 110.0 ± 1.2 | 0.14 ± 0.01 | 1272 |
| 298 | 83.3 ± 1.1 | 0.25 ± 0.02 | 3001 |
| 308 | 66.7 ± 1.2 | 0.43 ± 0.03 | 6446 |
| 318 | 94.0 ± 1.5 | 0.31 ± 0.02 | 3297 |
| 328 | 128.0 ± 1.8 | 0.21 ± 0.01 | 1640 |
| 338 | 169.0 ± 2.1 | 0.11 ± 0.01 | 650 |
The substrate has also been instrumental in defining the cleavage specificity of proteases from pathogenic organisms. In a study on Mycobacterium tuberculosis, H-Ala-Ala-Phe-AMC was identified as a readily cleaved substrate for the ClpP1P2 protease complex, helping to characterize the enzyme's function. upenn.edu Similarly, it has been used to measure the activity of tripeptidyl peptidase-1 (TPP1), the enzyme deficient in the neurodegenerative disorder late infantile ceroid lipofuscinosis, and to show that its glycosylation status has little effect on its catalytic rate. sigmaaldrich.comnih.gov
Beyond simple enzyme characterization, the substrate can reveal nuances of protein-protein interactions. For example, researchers have used a similar substrate, Suc-Ala-Ala-Pro-Phe-AMC, to profile how the enzymatic activity of the fungus Trichoderma atroviride changes when it is grown in the presence of other microorganisms. unc.edu This type of application shows how H-Ala-Ala-Phe-AMC can be used to understand the functional consequences of complex biological interactions.
Development of Novel H-Ala-Ala-Phe-AMC-Based Tools for Advanced Biochemical Research
The fundamental principle of H-Ala-Ala-Phe-AMC—a specific peptide linked to a reporter fluorophore—has served as a blueprint for the development of new and improved research tools. A significant advancement has been the creation of substrates with alternative fluorescent reporters, such as aminocoumarin (ACC). hzdr.de
ACC-based substrates offer several advantages over their AMC counterparts. The free ACC fluorophore has an approximately 2.8-fold higher fluorescence yield than AMC at common excitation and emission wavelengths (380 nm and 460 nm, respectively). hzdr.de This enhanced brightness allows for more sensitive detection of protease activity, which is particularly important when working with enzymes that are available only in limited quantities. hzdr.de The synthesis of ACC substrates is also more straightforward for peptides where the C-terminal amino acid is not easily attached to a solid support. hzdr.de
Table 2: Comparison of AMC and ACC Fluorogenic Reporters
This table compares the fluorescence properties of the 7-amino-4-methylcoumarin (B1665955) (AMC) and aminocoumarin (ACC) fluorophores used in protease substrates. Data sourced from a study on combinatorial fluorogenic substrate libraries. hzdr.de
| Property | AMC (7-amino-4-methylcoumarin) | ACC (aminocoumarin) |
|---|---|---|
| Excitation Max (Free Fluorophore) | ~380 nm | 350 nm |
| Emission Max (Free Fluorophore) | ~460 nm | 450 nm |
| Relative Fluorescence Yield | 1.0x | ~2.8x |
Furthermore, the core structure is adapted for use in high-throughput screening assays for identifying new protease inhibitors. moleculardepot.com Radiolabeled versions of related peptide inhibitors, such as [3H]acetyl-Ala-Ala-Phe-CH2Cl, have been developed to identify the specific catalytic components of complex protease machinery like the proteasome. These novel tools, evolved from the H-Ala-Ala-Phe-AMC template, expand the sensitivity, scope, and applicability of fluorogenic substrates in advanced biochemical and medical research.
Q & A
Q. What experimental protocols are recommended for using H-Ala-Ala-Phe-AMC in enzyme activity assays?
H-Ala-Ala-Phe-AMC is a fluorogenic substrate for enzymes like tripeptidyl peptidase I/II. To design an assay:
- Optimize substrate concentration : Perform kinetic assays to determine the and using varying substrate concentrations (e.g., 0–200 µM) .
- Monitor fluorescence : Use excitation/emission wavelengths of 380/460 nm, calibrated with free AMC standards .
- Control for background : Include blanks without enzyme or substrate to account for autofluorescence.
- Validate with inhibitors : Test specificity using enzyme-specific inhibitors (e.g., Ala-Ala-Phe-chloromethyl ketone for tripeptidyl peptidase) . Methodological basis: Protocols align with ELISA kit standardization practices for fluorescence-based assays .
Q. How should researchers synthesize and characterize H-Ala-Ala-Phe-AMC for reproducibility?
- Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected amino acids and AMC-coupled resin. Purify via reverse-phase HPLC .
- Characterization : Confirm purity (>95%) with LC-MS and validate structure via -NMR. Report solvent systems and retention times for reproducibility .
- Storage : Lyophilize and store at -20°C in anhydrous DMSO to prevent hydrolysis.
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data obtained with H-Ala-Ala-Phe-AMC across studies?
Discrepancies may arise from:
- Assay conditions : Differences in pH, temperature, or ionic strength (e.g., tripeptidyl peptidase II activity peaks at pH 4.5 ).
- Enzyme source : Recombinant vs. tissue-extracted enzymes may exhibit varying isoforms or post-translational modifications.
- Data normalization : Express activity as "fluorescence units/min/mg protein" to standardize comparisons. Recommendation: Use established frameworks like FINER (Feasible, Novel, Ethical, Relevant) to critique experimental design and identify confounding variables .
Q. What strategies ensure specificity when using H-Ala-Ala-Phe-AMC in complex biological samples (e.g., cell lysates)?
- Pre-treatment : Add protease inhibitors (e.g., PMSF, leupeptin) to block nonspecific proteases .
- Fractionation : Separate subcellular compartments (e.g., lysosomes vs. cytosol) to isolate target enzyme activity .
- Competitive assays : Co-incubate with excess unlabeled substrate to confirm signal specificity. Data validation: Triangulate results with alternative methods (e.g., Western blot for enzyme expression levels) .
Q. How should researchers interpret fluorescence quenching or nonlinear kinetics in H-Ala-Ala-Phe-AMC assays?
- Inner filter effect : Correct for absorbance interference at high substrate concentrations using the formula:
where and are absorbance values at excitation/emission wavelengths .
- Substrate inhibition : Fit data to a modified Michaelis-Menten equation accounting for inhibition at high [S].
- Enzyme instability : Pre-incubate enzymes at assay temperature and include stabilizers (e.g., BSA) .
Methodological Challenges and Solutions
Q. What are the limitations of H-Ala-Ala-Phe-AMC in studying enzyme inhibition?
- Fluorophore interference : AMC’s hydrophobicity may affect inhibitor binding. Validate with non-fluorescent analogs (e.g., Ala-Ala-Phe-pNA).
- Reversibility : Distinguish reversible vs. irreversible inhibition via pre-incubation experiments .
- Data reporting : Use IC values with 95% confidence intervals and publish raw datasets for meta-analysis .
Q. How can researchers standardize H-Ala-Ala-Phe-AMC protocols across laboratories?
- Inter-lab calibration : Share reference samples (e.g., lyophilized enzyme aliquots) and validate using shared data platforms.
- Protocol repositories : Adopt platforms like protocols.io for step-by-step documentation and version control .
- Metadata reporting : Include batch numbers, solvent lot numbers, and instrument calibration dates in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
